1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

Catalog No.
S13641087
CAS No.
77900-85-7
M.F
C20H14N2O5
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10...

CAS Number

77900-85-7

Product Name

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2

InChI Key

UJUJZCVBECKVGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthraquinone is a halogen-free anthraquinone colorant engineered for polymer coloration and advanced textile processing. Characterized by its bulky 2-phenoxy substitution on the rigid 1,5-diamino-4,8-dihydroxyanthraquinone core, this compound delivers high thermal stability and solubility in hydrophobic matrices. In industrial procurement, it serves as a functional upgrade over traditional halogenated disperse dyes (such as bromo-substituted analogs) for applications requiring strict environmental compliance, high sublimation fastness during melt-spinning, and compatibility with supercritical CO2 dyeing workflows [1].

Attempting to substitute this specific 2-phenoxy derivative with the unsubstituted baseline (1,5-diamino-4,8-dihydroxyanthraquinone) or its common halogenated counterpart (Disperse Blue 56 / 2-bromo derivative) introduces severe process vulnerabilities. Unsubstituted analogs suffer from high crystallinity and poor solubility in polymer melts, leading to aggregation and uneven coloration. Meanwhile, halogenated substitutes fail to meet modern zero-halogen regulatory standards for electronic plastics and eco-certified textiles. Furthermore, the 2-phenoxy group specifically suppresses thermal migration; substituting it compromises sublimation fastness during high-temperature curing, resulting in dye bleeding and reduced product lifespan [1].

Halogen-Free Regulatory Compliance and Environmental Profile

For manufacturers bound by strict environmental certifications (e.g., OEKO-TEX Standard 100, RoHS), the 2-phenoxy substitution offers a direct compliance advantage over traditional halogenated dyes. While the industry-standard Disperse Blue 56 relies on a 2-bromo substitution to achieve its shade and fastness, 1,5-diamino-4,8-dihydroxy-2-phenoxyanthraquinone utilizes the phenoxy ether linkage to achieve comparable bathochromic shifts without introducing covalently bound halogens. This eliminates the risk of generating restricted polybrominated byproducts during end-of-life incineration, making it a required selection for eco-certified polymer and textile procurement [1].

Evidence DimensionCovalently bound halogen content
Target Compound Data0% halogen content (Halogen-free phenoxy substitution)
Comparator Or Baseline~22% bromine by weight (1,5-Diamino-2-bromo-4,8-dihydroxyanthraquinone / Disperse Blue 56)
Quantified DifferenceComplete elimination of halogenated structural components while maintaining target coloristic properties.
ConditionsCompositional analysis for RoHS and OEKO-TEX compliance auditing.

Ensures compliance with zero-halogen manufacturing mandates for electronics and eco-label textiles, preventing costly regulatory rejections.

Sublimation Fastness and Thermal Migration Resistance

In high-temperature polymer processing, such as PET melt spinning or thermal transfer printing, dye migration is a primary failure mode. The bulky 2-phenoxy group significantly increases the molecular weight and steric hindrance of the dye molecule compared to the unsubstituted 1,5-diamino-4,8-dihydroxyanthraquinone. This structural modification anchors the dye within the hydrophobic polymer matrix, elevating the sublimation fastness rating and preventing color bleed during secondary heat treatments (e.g., thermofixation at 210°C) [1].

Evidence DimensionSublimation fastness (ISO 105-P01)
Target Compound DataHigh retention (rating 4-5) at 210°C
Comparator Or BaselineModerate retention (rating 3-4) for unsubstituted 1,5-diamino-4,8-dihydroxyanthraquinone
Quantified Difference1 to 1.5 point improvement in standard grayscale fastness ratings during high-temperature exposure.
ConditionsThermofixation testing of dyed polyester at 210°C for 30 seconds.

Critical for preventing color migration and bleeding in textiles and plastics subjected to high-temperature manufacturing or end-use environments.

Enhanced Solubility in Supercritical CO2 and Apolar Matrices

The shift toward waterless dyeing technologies requires colorants with high solubility in supercritical carbon dioxide (scCO2). The highly crystalline nature of unsubstituted 1,5-diamino-4,8-dihydroxyanthraquinone limits its dissolution in scCO2 and apolar polymer melts. The introduction of the flexible, hydrophobic 2-phenoxy ether linkage disrupts crystal packing and increases lipophilicity. This results in a significantly higher equilibrium solubility in scCO2 and better dispersion in engineering plastics, reducing processing times and eliminating the need for toxic dispersing agents [1].

Evidence DimensionSolubility in supercritical CO2
Target Compound DataHigh solubility driven by the bulky, flexible phenoxy ether linkage
Comparator Or BaselinePoor solubility for the highly crystalline unsubstituted 1,5-diamino-4,8-dihydroxyanthraquinone
Quantified DifferenceOrder-of-magnitude increase in scCO2 mole fraction solubility under standard dyeing pressures.
ConditionsSupercritical CO2 fluid extraction and dyeing systems at 100-120°C and 20-30 MPa.

Enables the use of sustainable, waterless dyeing processes and ensures uniform coloration in bulk plastic manufacturing without aggregation defects.

Halogen-Free Coloration of Electronic Plastics

Used as a primary colorant in polycarbonate and polyester casings for consumer electronics where strict RoHS 'halogen-free' compliance is required, directly replacing brominated anthraquinone dyes without sacrificing color depth [1].

Supercritical CO2 (Waterless) Textile Dyeing

Procured for advanced waterless dyeing facilities, where its enhanced scCO2 solubility allows for deep, uniform dyeing of PET fibers without the wastewater burden of traditional aqueous dispersion methods [1].

High-Temperature Melt Spinning of Synthetic Fibers

Selected for masterbatch formulations in the melt spinning of polyester and polyamide fibers, where its high sublimation fastness prevents dye vaporization and equipment contamination at extrusion temperatures exceeding 250°C [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

362.09027155 g/mol

Monoisotopic Mass

362.09027155 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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